![molecular formula C14H11N3O2S B7708119 (5E)-2-amino-5-[(7-methyl-2-oxo-1H-quinolin-3-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B7708119.png)
(5E)-2-amino-5-[(7-methyl-2-oxo-1H-quinolin-3-yl)methylidene]-1,3-thiazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-2-amino-5-[(7-methyl-2-oxo-1H-quinolin-3-yl)methylidene]-1,3-thiazol-4-one is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a quinoline moiety and a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-amino-5-[(7-methyl-2-oxo-1H-quinolin-3-yl)methylidene]-1,3-thiazol-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 7-methyl-2-oxo-1H-quinoline-3-carbaldehyde with 2-amino-1,3-thiazol-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(5E)-2-amino-5-[(7-methyl-2-oxo-1H-quinolin-3-yl)methylidene]-1,3-thiazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
科学的研究の応用
Chemistry
In chemistry, (5E)-2-amino-5-[(7-methyl-2-oxo-1H-quinolin-3-yl)methylidene]-1,3-thiazol-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes that are crucial for the survival of pathogenic microorganisms.
Medicine
In medicinal chemistry, this compound is being investigated for its potential as an anticancer agent. Preliminary studies have shown that it can induce apoptosis in cancer cells.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its ability to form stable complexes with metals makes it useful in the creation of catalysts for various chemical reactions.
作用機序
The mechanism of action of (5E)-2-amino-5-[(7-methyl-2-oxo-1H-quinolin-3-yl)methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets. In medicinal applications, it binds to the active site of enzymes, inhibiting their activity. This inhibition can disrupt essential biological pathways in pathogens or cancer cells, leading to their death. The compound’s quinoline moiety is crucial for its binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-amino-1,3-thiazole derivatives: These compounds share the thiazole ring but differ in their substituents.
Quinoline derivatives: Compounds with a quinoline moiety but different functional groups attached.
Uniqueness
What sets (5E)-2-amino-5-[(7-methyl-2-oxo-1H-quinolin-3-yl)methylidene]-1,3-thiazol-4-one apart is its combined structure of quinoline and thiazole rings. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
(5E)-2-amino-5-[(7-methyl-2-oxo-1H-quinolin-3-yl)methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c1-7-2-3-8-5-9(12(18)16-10(8)4-7)6-11-13(19)17-14(15)20-11/h2-6H,1H3,(H,16,18)(H2,15,17,19)/b11-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSJTUHBULAUQI-IZZDOVSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)C=C3C(=O)N=C(S3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)/C=C/3\C(=O)N=C(S3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
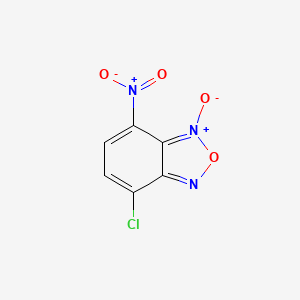
![2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(2-methylphenyl)acetamide](/img/structure/B7708052.png)
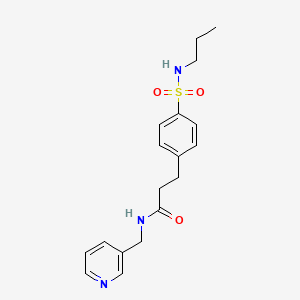
![1-(4-methylphenyl)-N-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B7708066.png)
![N-(4-methoxyphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B7708072.png)
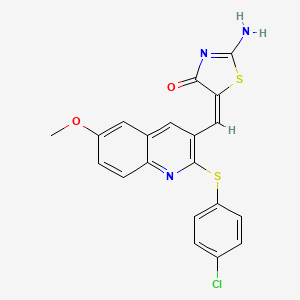
![N-(3-Methylphenyl)-2-{3-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide](/img/structure/B7708084.png)
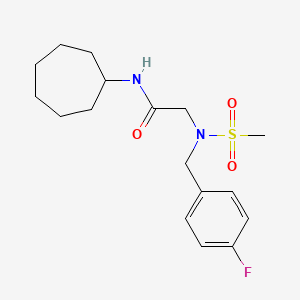
![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B7708089.png)
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B7708091.png)
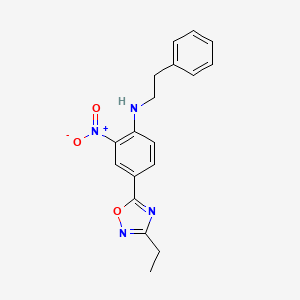
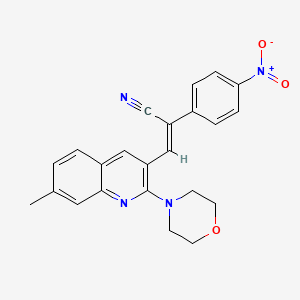
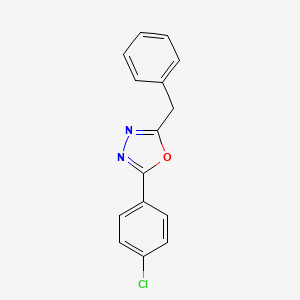
![N-(3,5-dimethylphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7708127.png)
